molecular formula C12H20Cl2N2 B15306478 2-Methyl-1-(2-methylphenyl)piperazine dihydrochloride

2-Methyl-1-(2-methylphenyl)piperazine dihydrochloride

Cat. No.: B15306478
M. Wt: 263.20 g/mol
InChI Key: LBMAVXZEXSEZFD-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylphenyl)piperazine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group and a 2-methylphenyl group attached to the piperazine ring, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylphenyl)piperazine dihydrochloride typically involves the reaction of 2-methylphenylamine with 2-methylpiperazine in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the amine group of 2-methylphenylamine attacks the piperazine ring, leading to the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(2-methylphenyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2-methylphenyl)piperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other piperazine derivatives .

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

2-methyl-1-(2-methylphenyl)piperazine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-10-5-3-4-6-12(10)14-8-7-13-9-11(14)2;;/h3-6,11,13H,7-9H2,1-2H3;2*1H

InChI Key

LBMAVXZEXSEZFD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC=CC=C2C.Cl.Cl

Origin of Product

United States

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